molecular formula C16H11N5O3 B4999108 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide

Cat. No.: B4999108
M. Wt: 321.29 g/mol
InChI Key: JWWYZAIBYXLKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11N5O3 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide is 321.08618923 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antiviral or antibacterial activity .

Safety and Hazards

The safety and hazards of a specific benzimidazole derivative would depend on its exact structure. Some benzimidazole derivatives are used as medications, suggesting they have a favorable safety profile when used appropriately .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-13(20-16-18-11-3-1-2-4-12(11)19-16)8-21-14(23)9-5-6-17-7-10(9)15(21)24/h1-7H,8H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYZAIBYXLKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C4=C(C3=O)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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